![molecular formula C10H13Br B2761314 (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene CAS No. 2490370-90-4](/img/structure/B2761314.png)
(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene
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Description
(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene, commonly known as bromocyclen, is a bicyclic compound that contains a bromine atom attached to a tricyclic ring system. This compound has been of great interest to the scientific community due to its potential use in the synthesis of various organic compounds.2.1.02,6]dec-8-ene.
Scientific Research Applications
- Exo-5-norbornene-2,3-dicarboxyanhydride (exo-NDA) , a precursor synthesized from EN300-27113055, serves as an attractive building block for creating optically active polymers. Its symmetrical structure allows for polymerization via two mechanisms: ring-opening metathesis polymerization (ROMP) and addition polymerization .
- Researchers have successfully synthesized a racemic monomer, (1R,2R,6S,7S)-4-(1-phenylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione , from EN300-27113055. This monomer undergoes metathesis polymerization, leading to the formation of functional polymers .
- The crystal and molecular structure of (+)-(1R,2S,6R,7S,1′R)-5-(1′-phenylethylamino)-endo-tricyclo[5.2.1.02,6]deca-4,8-dien-3-one (derived from EN300-27113055) has been studied. X-ray analysis revealed its absolute configuration based on the known chirality of the α-phenylethylamine moiety .
- EN300-27113055 derivatives have been explored for their potential as functional polymers. These polymers exhibit diverse properties, including optical activity, mechanical strength, and thermal stability .
- Researchers have utilized EN300-27113055 derivatives as chiral building blocks in organic synthesis. These compounds enable the creation of complex molecules with specific stereochemistry .
- EN300-27113055-based ligands have been investigated for their catalytic properties. Their unique structure can influence reactivity and selectivity in various chemical transformations .
Polymer Chemistry and Optically Active Monomers
Metathesis Polymerization
Crystallography and Absolute Configuration Determination
Materials Science and Functional Polymers
Organic Synthesis and Chiral Building Blocks
Catalysis and Ligand Design
properties
IUPAC Name |
(1R,2S,6R,7S)-3-bromotricyclo[5.2.1.02,6]dec-8-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5H2/t6-,7+,8-,9?,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHSUCCKFIJPJ-FHJSOTJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CC2C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene |
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